

Mcl-1 Inhibitor 3: A Comprehensive Technical Analysis

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Compound of Interest

Compound Name: *Mcl-1 inhibitor 3*

Cat. No.: *B13422851*

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Introduction

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of programmed cell death. Its overexpression is implicated in the survival and therapeutic resistance of a wide range of human cancers, making it a prime target for novel anticancer therapies. This technical guide provides an in-depth analysis of **Mcl-1 inhibitor 3**, a potent and orally active macrocyclic inhibitor of Mcl-1. We will delve into its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

Mcl-1 inhibitor 3 is a macrocyclic compound with the following properties:

- CAS Number: 2376774-73-9[1][2][3][4]
- Molecular Formula: C₄₀H₅₂ClF₂N₅O₇S[1]

- Molecular Weight: 820.39 g/mol [1]

Chemical Structure:

 Chemical structure of Mcl-1 inhibitor 3 (Image for illustrative purposes, based on publicly available data for CAS 2376774-73-9)

Quantitative Data Summary

The following tables summarize the key quantitative data for **Mcl-1 inhibitor 3**, demonstrating its high-affinity binding to Mcl-1 and its potent anti-proliferative and pro-apoptotic activity.

Parameter	Value	Assay	Reference
Binding Affinity (K _i)	0.061 nM	Mcl-1 HTRF/TR-FRET Assay	[1]
Cellular Potency (IC ₅₀)	19 nM	OPM-2 Cell Viability Assay	[1]

In Vivo Efficacy	Dose	Result	Model	Reference
Tumor Growth Inhibition	30 mg/kg (oral)	44% TGI	Mouse Xenograft	[1]
Tumor Regression	60 mg/kg (oral)	34% Regression	Mouse Xenograft	[1]
Bak Activation	30 mg/kg (oral)	8-fold increase	OPM-2 Luc Assay in nude mice	[1]
Bak Activation	60 mg/kg (oral)	14-fold increase	OPM-2 Luc Assay in nude mice	[1]

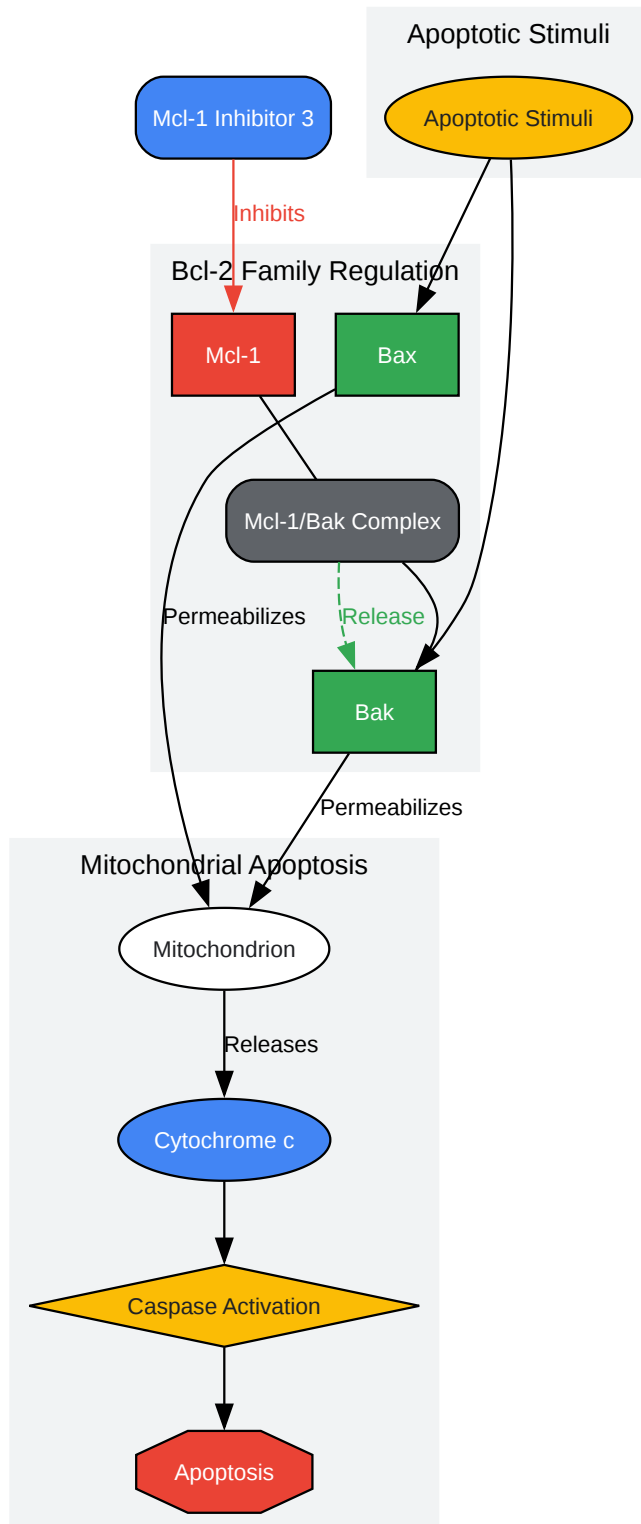
Mechanism of Action

Mcl-1 inhibitor 3 exerts its pro-apoptotic effect by directly binding to the BH3-binding groove of the Mcl-1 protein. This high-affinity interaction displaces pro-apoptotic proteins, such as Bak, that are sequestered by Mcl-1. The release and subsequent activation of Bak leads to the permeabilization of the outer mitochondrial membrane, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in apoptosis.[5][6][7][8]

Signaling Pathway

The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and the mechanism of action of **Mcl-1 inhibitor 3**.

Mcl-1 Signaling Pathway and Inhibition



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Caption: **Mcl-1 inhibitor 3** disrupts the Mcl-1/Bak complex, initiating apoptosis.

Experimental Protocols

Mcl-1 HTRF/TR-FRET Assay

This assay quantifies the binding affinity of **Mcl-1 inhibitor 3** to the Mcl-1 protein.

Principle: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are assays that measure the proximity of two molecules. In this context, a terbium-labeled donor (e.g., anti-His tag antibody binding to a His-tagged Mcl-1) and a dye-labeled acceptor (e.g., a fluorescently labeled peptide that binds to Mcl-1) are used. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

- Reagent Preparation:
 - Prepare a 1x TR-FRET assay buffer from a concentrated stock.
 - Dilute the terbium-labeled donor and dye-labeled acceptor in the assay buffer.
 - Prepare a stock solution of Mcl-1 protein in the assay buffer.
 - Prepare serial dilutions of **Mcl-1 inhibitor 3**.
- Assay Procedure (384-well plate format):
 - To each well, add the test compound (**Mcl-1 inhibitor 3**) or vehicle control.
 - Add the dye-labeled acceptor peptide.
 - Add the Mcl-1 protein to all wells except the negative control.
 - Add the terbium-labeled donor antibody.
 - Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.

- Data Acquisition:
 - Read the fluorescence intensity using a microplate reader capable of TR-FRET measurements, with excitation at the donor's excitation wavelength and emission measured at both the donor and acceptor emission wavelengths.
- Data Analysis:
 - Calculate the TR-FRET ratio (acceptor emission / donor emission).
 - Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable model to determine the K_i value.

OPM-2 Cell Viability Assay

This assay determines the cytotoxic effect of **Mcl-1 inhibitor 3** on the OPM-2 multiple myeloma cell line.

Principle: Cell viability assays, such as those using MTT, XTT, or CellTiter-Glo, measure the metabolic activity of living cells. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.

Protocol (using a luminescent ATP-based assay like CellTiter-Glo):

- Cell Culture:
 - Culture OPM-2 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.
- Assay Procedure (96-well plate format):
 - Seed OPM-2 cells at a predetermined density in each well.
 - Prepare serial dilutions of **Mcl-1 inhibitor 3** and add them to the wells. Include a vehicle-only control.
 - Incubate the plate for a specified period (e.g., 72 hours).

- Luminescence Measurement:
 - Equilibrate the plate to room temperature.
 - Add the CellTiter-Glo reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Normalize the luminescence readings to the vehicle control.
 - Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vivo Bak Activation Assay (Electrochemiluminescence-based)

This assay measures the activation of the pro-apoptotic protein Bak in response to treatment with **Mcl-1 inhibitor 3** in a mouse model.

Principle: Electrochemiluminescence (ECL) is a highly sensitive detection method. In this assay, OPM-2 cells engineered to express a luciferase reporter (OPM-2 Luc) are used. The activation of Bak can be detected using a specific antibody that recognizes the activated conformation of Bak. This antibody is labeled with an ECL-active tag. The amount of activated Bak is then quantified by measuring the light emitted upon electrochemical stimulation.

Protocol:

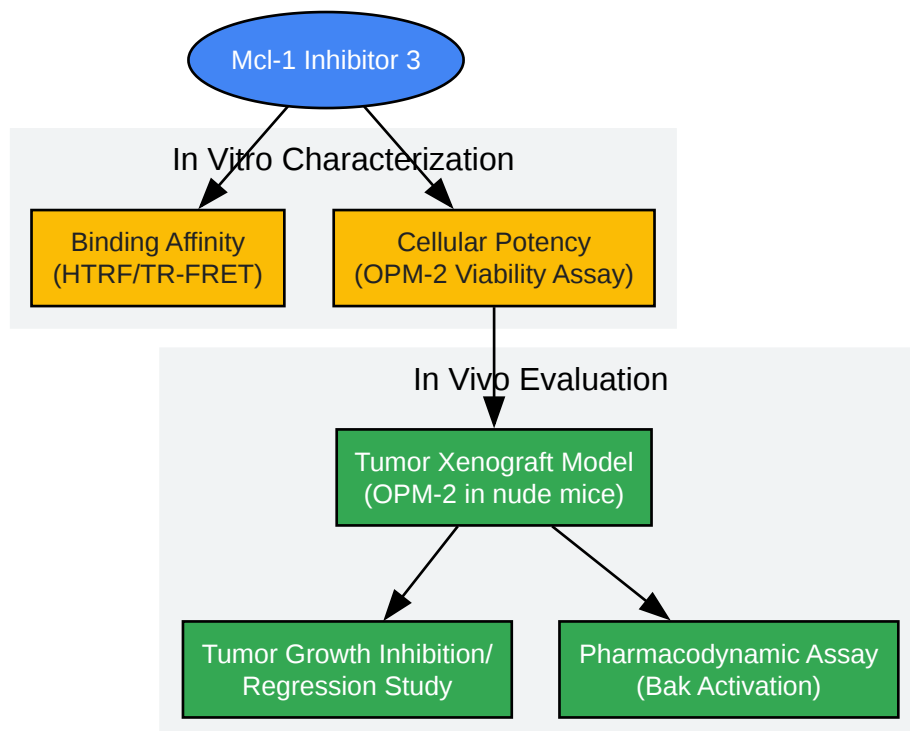
- Animal Model:
 - Subcutaneously inject OPM-2 Luc cells into nude mice.
 - Allow tumors to establish.

- Treatment:
 - Administer **Mcl-1 inhibitor 3** orally at various doses (e.g., 10, 30, 60 mg/kg).
 - Include a vehicle control group.
- Sample Collection and Preparation:
 - After a specified time (e.g., 6 hours), euthanize the mice and excise the tumors.
 - Prepare tumor lysates under non-denaturing conditions.
- ECL Assay:
 - Use a sandwich immunoassay format on an ECL-compatible plate.
 - Coat the plate with a capture antibody specific for total Bak.
 - Add the tumor lysates to the wells.
 - Add a detection antibody that specifically recognizes the activated conformation of Bak, labeled with an ECL tag (e.g., a ruthenium complex).
 - Wash the plate to remove unbound reagents.
 - Add an ECL read buffer and measure the light emission in an ECL plate reader.
- Data Analysis:
 - The intensity of the ECL signal is proportional to the amount of activated Bak.
 - Normalize the results to the total protein concentration in the lysates.
 - Calculate the fold-change in Bak activation compared to the vehicle-treated control group.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of **Mcl-1 inhibitor 3**.

Preclinical Evaluation Workflow for Mcl-1 Inhibitor 3



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Caption: Workflow for characterizing **Mcl-1 inhibitor 3** from in vitro to in vivo.

Conclusion

Mcl-1 inhibitor 3 is a highly potent, orally bioavailable, macrocyclic inhibitor of Mcl-1. Its ability to disrupt the Mcl-1/Bak interaction and induce apoptosis in cancer cells, coupled with its demonstrated in vivo efficacy, underscores its potential as a therapeutic agent for Mcl-1-dependent malignancies. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other Mcl-1 targeted therapies.

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